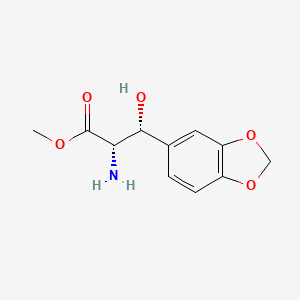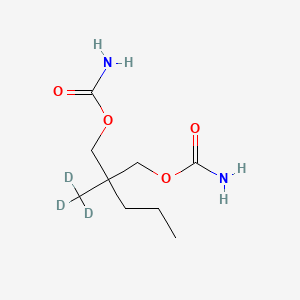![molecular formula C18H15ClN2O2 B13448361 4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-oxo-1H-quinolin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of new materials and dyes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. It can also interfere with the replication of viral RNA, making it effective against certain viral infections .
Comparison with Similar Compounds
4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known antibiotic that also contains a quinoline core.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Nalidixic Acid: An antibacterial agent that shares the quinoline scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C18H15ClN2O2 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-7-5-12(6-8-14)18(23)20-10-9-13-11-17(22)21-16-4-2-1-3-15(13)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22) |
InChI Key |
VHSBMNKCGDYWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)



![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)




![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)




